molecular formula C11H19N3 B13214159 N-cycloheptyl-1-methyl-1H-pyrazol-3-amine

N-cycloheptyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13214159
M. Wt: 193.29 g/mol
InChI Key: IHXANTONHDIYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques like microwave-assisted synthesis or green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-cycloheptyl-1-methyl-1H-pyrazol-3-amine include:

Uniqueness

This compound is unique due to its cycloheptyl group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives. This structural feature may enhance its stability, reactivity, and potential therapeutic applications .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-cycloheptyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-14-9-8-11(13-14)12-10-6-4-2-3-5-7-10/h8-10H,2-7H2,1H3,(H,12,13)

InChI Key

IHXANTONHDIYCU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.